

Application Notes and Protocols: Surface Modification of Polypropylene for Biomedical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Polypropylene

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Polypropylene (PP), a thermoplastic polymer, is extensively utilized in biomedical applications, including medical devices, packaging, and tissue engineering scaffolds, owing to its excellent mechanical properties, chemical resistance, and low cost. However, its inherent hydrophobicity and lack of surface reactive groups limit its biocompatibility, leading to poor cell adhesion, protein adsorption, and potential inflammatory responses. Surface modification of **polypropylene** is therefore a critical step to enhance its performance in a biological environment.

These application notes provide a comprehensive overview of common surface modification techniques for **polypropylene**, including plasma treatment and graft polymerization. Detailed protocols for these modifications and subsequent characterization and biological evaluation are provided to guide researchers in developing biocompatible **polypropylene**-based materials.

Surface Modification Techniques

Several methods have been developed to alter the surface chemistry of **polypropylene** without affecting its bulk properties. The choice of technique depends on the desired surface properties and the specific application.

- **Plasma Treatment:** This method involves exposing the **polypropylene** surface to an ionized gas (plasma), which can be generated from various gases such as oxygen, argon, nitrogen, or air.^[1] Plasma treatment introduces polar functional groups (e.g., hydroxyl, carboxyl, and amine groups) onto the polymer surface, thereby increasing its hydrophilicity and providing sites for subsequent biomolecule immobilization.^{[1][2]}
- **Graft Polymerization:** This technique involves the covalent attachment of polymer chains of a different composition onto the **polypropylene** backbone. This can be initiated by methods such as irradiation (UV or gamma) or plasma treatment, which create active sites on the **polypropylene** surface. Monomers like acrylic acid (AAc) and polyethylene glycol (PEG) are commonly grafted to introduce desired functionalities.^{[3][4]}

Data Presentation

The following tables summarize quantitative data from various studies on the surface properties and biological response of modified **polypropylene**.

Table 1: Water Contact Angle of Plasma-Treated **Polypropylene**

Treatment Conditions	Water Contact Angle (°)	Reference
Untreated PP	100.4	^[5]
Air Plasma (3 seconds)	64	^[5]
Air Plasma (15 seconds)	70	^[5]
Air Plasma (120 seconds)	55	^[5]
Argon Plasma (unspecified time)	Rapid decrease from initial value	^[6]

Table 2: Surface Elemental Composition (XPS) of Plasma-Treated **Polypropylene**

Treatment	C (%)	O (%)	N (%)	Reference
Untreated PP	99.5	0.5	0.0	[7]
Air Plasma (varied distance)	75.8 - 83.5	16.5 - 24.2	-	[7]
Argon Plasma (unspecified time)	Decrease	Increase	-	[6]

Table 3: Protein Adsorption on Modified **Polypropylene** Surfaces

Surface Modification	Protein	Adsorbed Amount ($\mu\text{g}/\text{cm}^2$)	Reference
Untreated PP	Bovine Serum Albumin (BSA)	~0.1	[8]
Poly(acrylic acid) grafted PP	Bovine Serum Albumin (BSA)	> 0.4	[9] [10]
Polypropylene/polyeth ylene copolymer	rhNGF	0.43 - 0.514	[11]

Table 4: Cell Viability on Modified **Polypropylene** Surfaces

Surface Modification	Cell Line	Viability (%)	Reference
Poly(propylene fumarate-co-ethylene glycol)	Endothelial cells	20 - 86	[3]
Polyethylene glycol grafted Polyurethane	Osteoblasts	>100 (compared to control)	[11]
Polyethylene glycol grafted Polyurethane	Fibroblasts	Variable, some increase	[12]
Nitrogen Plasma Treated	Human Dermal Fibroblasts	No remarkable decrease	[13]

Experimental Protocols

Protocol 1: Radio-Frequency (RF) Plasma Treatment of Polypropylene Films

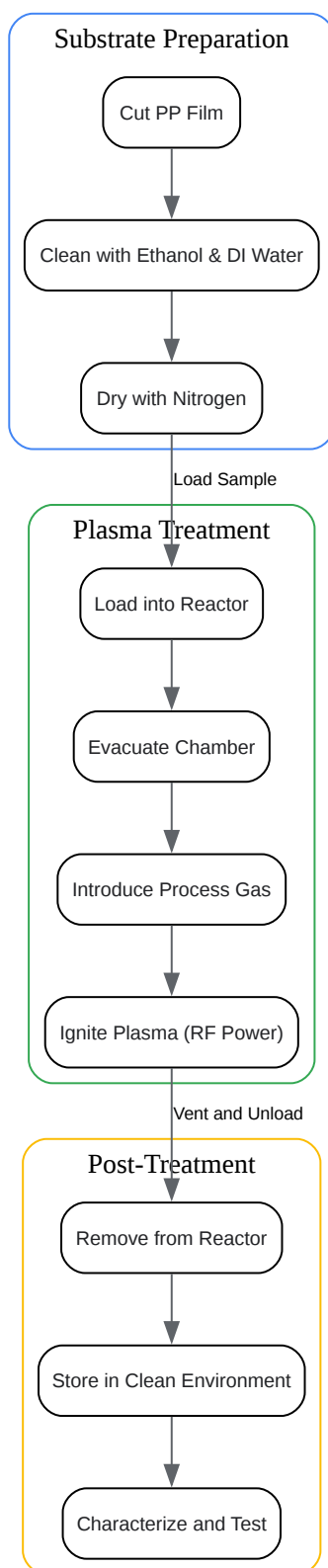
This protocol describes the general procedure for modifying **polypropylene** films using a low-pressure RF plasma reactor to enhance hydrophilicity and introduce reactive functional groups.

Materials:

- **Polypropylene (PP)** films
- RF plasma reactor
- Process gas (e.g., Oxygen, Argon, Nitrogen)
- Vacuum pump
- Ethanol
- Deionized (DI) water
- Nitrogen gas for drying

Procedure:

- Substrate Cleaning:
 - Cut PP films to the desired size.
 - Clean the films by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
 - Dry the films under a stream of nitrogen gas.
- Plasma Treatment:
 - Place the cleaned and dried PP films into the plasma reactor chamber.
 - Evacuate the chamber to a base pressure of approximately 10 mTorr.
 - Introduce the process gas (e.g., Oxygen) at a controlled flow rate (e.g., 20 sccm).
 - Allow the pressure to stabilize to the desired working pressure (e.g., 100 mTorr).
 - Ignite the plasma by applying RF power (e.g., 100 W) for a specified duration (e.g., 1-5 minutes).[\[1\]](#)
 - After treatment, vent the chamber to atmospheric pressure and remove the samples.
- Post-Treatment Handling:
 - Store the plasma-treated films in a clean, dry environment to minimize surface contamination and hydrophobic recovery.
 - Characterize the surface properties (e.g., contact angle, XPS) and perform biological assays as soon as possible after treatment.



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Experimental workflow for plasma treatment of **polypropylene**.

Protocol 2: UV-Initiated Graft Polymerization of Acrylic Acid (AAc) on Polypropylene

This protocol details the steps for grafting poly(acrylic acid) (PAA) onto a **polypropylene** surface using UV irradiation to create a hydrophilic and carboxyl-functionalized surface.

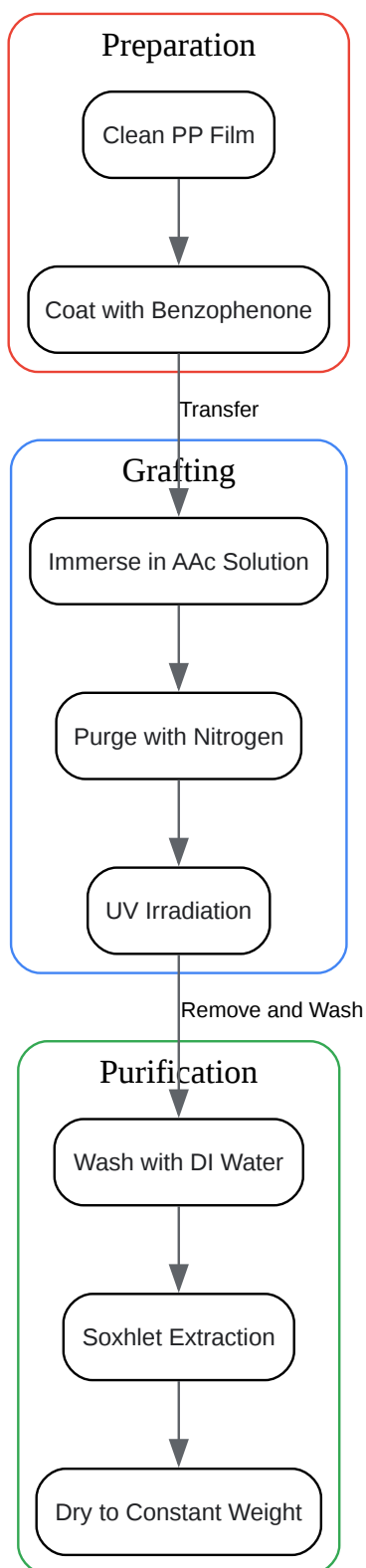
Materials:

- **Polypropylene** (PP) films
- Acrylic acid (AAc) monomer
- Benzophenone (photoinitiator)
- Acetone
- Deionized (DI) water
- UV lamp (e.g., 365 nm)
- Nitrogen gas
- Soxhlet extraction apparatus

Procedure:

- Substrate Cleaning and Sensitization:
 - Clean PP films by Soxhlet extraction with acetone for 6 hours, followed by drying in a vacuum oven.
 - Prepare a solution of benzophenone in acetone (e.g., 1% w/v).
 - Immerse the cleaned PP films in the benzophenone solution for 1 hour.
 - Remove the films and allow the acetone to evaporate completely in a fume hood, leaving a thin layer of the photoinitiator on the surface.

- Graft Polymerization:
 - Prepare an aqueous solution of acrylic acid (e.g., 20% v/v).
 - Place the benzophenone-coated PP film in a reaction vessel (e.g., a petri dish).
 - Add the acrylic acid solution to the vessel, ensuring the film is fully immersed.
 - Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
 - Expose the reaction setup to UV irradiation for a specified time (e.g., 30-60 minutes). The distance from the UV lamp to the sample should be kept constant.
- Post-Grafting Purification:
 - After irradiation, remove the grafted PP films and wash them thoroughly with DI water to remove any unreacted monomer and homopolymer.
 - Perform Soxhlet extraction with DI water for 24 hours to ensure the complete removal of non-grafted poly(acrylic acid).
 - Dry the grafted films in a vacuum oven to a constant weight.



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Workflow for UV-initiated graft polymerization of acrylic acid.

Protocol 3: Surface Characterization - Contact Angle Measurement

This protocol describes the sessile drop method for determining the water contact angle of a polymer surface, a key indicator of its hydrophilicity.[\[14\]](#)[\[15\]](#)

Materials:

- Contact angle goniometer with a camera and software
- Syringe with a fine needle
- High-purity deionized (DI) water
- Modified and unmodified **polypropylene** samples

Procedure:

- Sample Preparation:
 - Ensure the sample surface is clean and free of contaminants.
 - Place the sample on the goniometer stage and level it.
- Measurement:
 - Fill the syringe with DI water, ensuring there are no air bubbles.
 - Carefully dispense a small droplet of water (e.g., 2-5 μL) onto the sample surface.[\[16\]](#)
 - Capture a high-resolution image of the droplet profile.
 - Use the software to measure the angle formed at the three-phase (solid-liquid-gas) contact point.
 - Perform measurements at multiple locations on the sample surface to ensure reproducibility and calculate an average contact angle.

Protocol 4: Surface Characterization - X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material.

Materials:

- XPS instrument
- Modified and unmodified **polypropylene** samples
- Sample holder

Procedure:

- Sample Preparation:
 - Mount the sample onto the XPS sample holder using appropriate methods (e.g., double-sided tape, clips). Ensure the surface to be analyzed is facing outwards.
- Analysis:
 - Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
 - Acquire a survey spectrum to identify the elements present on the surface.
 - Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s) to determine their chemical bonding states.
 - The instrument software is used to calculate the atomic concentrations of the detected elements.

Protocol 5: Biological Evaluation - Protein Adsorption Quantification (BCA Assay)

This protocol describes a method to quantify the amount of protein adsorbed onto a polymer surface using the Bicinchoninic Acid (BCA) assay.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Modified and unmodified **polypropylene** samples (e.g., as small discs)
- Protein solution (e.g., Bovine Serum Albumin, BSA, in Phosphate Buffered Saline, PBS)
- BCA Protein Assay Kit
- 96-well microplate
- Microplate reader
- Incubator
- PBS for rinsing
- Sodium Dodecyl Sulfate (SDS) solution (e.g., 1% w/v)

Procedure:

- Protein Adsorption:
 - Place the **polypropylene** samples in a multi-well plate.
 - Add a known concentration of protein solution to each well, ensuring the samples are fully submerged.
 - Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for protein adsorption.
 - Include wells with only the protein solution (no sample) as a control.
- Rinsing:
 - Carefully remove the protein solution from each well.
 - Gently rinse the samples with PBS multiple times to remove non-adsorbed protein.
- Protein Elution:

- Add a known volume of SDS solution to each well containing a sample.
- Incubate for a period (e.g., 1 hour) with gentle agitation to elute the adsorbed protein from the surface.
- BCA Assay:
 - Prepare BSA standards of known concentrations as per the BCA kit instructions.[17]
 - In a new 96-well plate, pipette a small volume (e.g., 25 μ L) of each standard and the protein eluate from each sample.
 - Add the BCA working reagent to each well.
 - Incubate the plate according to the kit's instructions (e.g., 30 minutes at 37°C).[17]
 - Measure the absorbance at 562 nm using a microplate reader.
- Quantification:
 - Generate a standard curve from the absorbance readings of the BSA standards.
 - Determine the protein concentration in the eluate samples from the standard curve.
 - Calculate the amount of adsorbed protein per unit area of the **polypropylene** sample (e.g., in μ g/cm²).

Protocol 6: Biological Evaluation - Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

Materials:

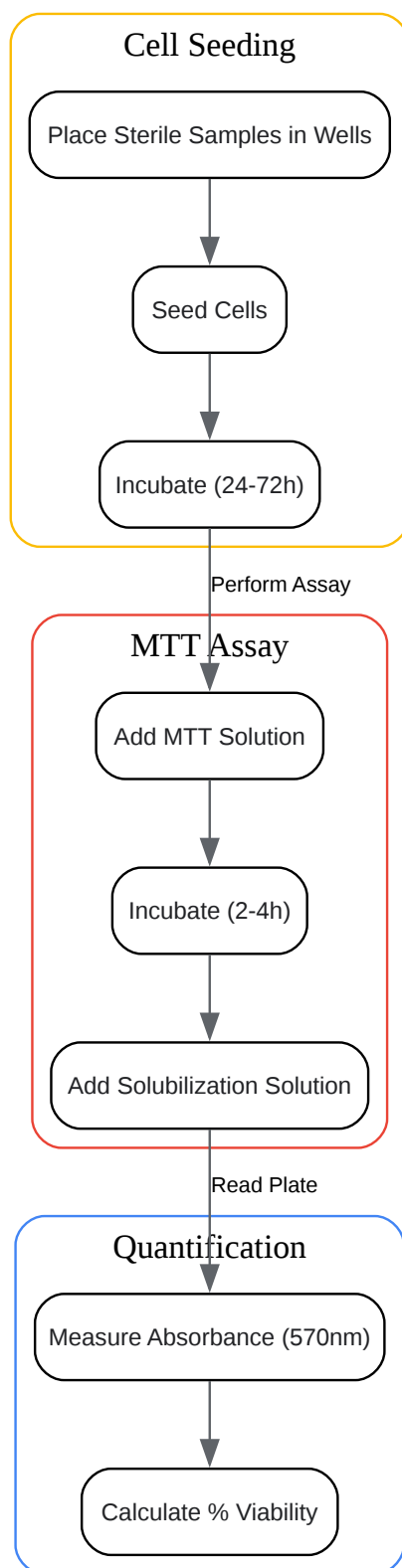
- Modified and unmodified **polypropylene** samples (sterilized, e.g., by UV irradiation or ethanol washing)

- Cell culture medium
- A specific cell line (e.g., human fibroblasts)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS in HCl)
- Multi-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:
 - Place the sterile **polypropylene** samples at the bottom of the wells of a multi-well plate.
 - Seed the cells at a predetermined density (e.g., 1×10^4 cells/well) into each well containing a sample and into control wells without samples.
 - Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - After the incubation period, remove the cell culture medium.
 - Add fresh medium containing MTT solution to each well.
 - Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
 - Remove the MTT-containing medium.
 - Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.
- Quantification:

- Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
- Cell viability is typically expressed as a percentage relative to the control cells grown on tissue culture plastic.



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Workflow for the MTT cell viability assay on polymer surfaces.

Conclusion

The surface modification of **polypropylene** is a crucial step in enhancing its biocompatibility for a wide range of biomedical applications. The techniques of plasma treatment and graft polymerization offer versatile and effective means to tailor the surface properties of **polypropylene**. The protocols provided herein offer a practical guide for researchers to perform these modifications and to evaluate their outcomes through a suite of standard characterization and biological assessment methods. Careful selection of modification parameters and rigorous evaluation are essential for the successful development of biocompatible **polypropylene**-based medical devices and materials.

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- To cite this document: BenchChem. [Application Notes and Protocols: Surface Modification of Polypropylene for Biomedical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209903#surface-modification-of-polypropylene-for-biomedical-applications>]

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